molecular formula C20H16FN5O3 B292320 Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No. B292320
M. Wt: 393.4 g/mol
InChI Key: OYHYTWIAHMLUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as EATPC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been found to inhibit the activity of certain viral enzymes, thereby preventing viral replication.
Biochemical and Physiological Effects
Studies have shown that Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has a range of biochemical and physiological effects. In vitro studies have shown that Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been found to induce apoptosis in cancer cells. In vivo studies have shown that Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has antitumor activity in animal models of cancer. Furthermore, Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been found to have antifungal and antiviral activities.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in lab experiments is its broad range of activity against cancer cells, fungi, and viruses. Additionally, Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been found to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of using Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of interest is the development of Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate and to determine its potential therapeutic applications in humans. Finally, studies are needed to evaluate the safety and efficacy of Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in clinical trials.

Synthesis Methods

The synthesis of Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of triethylamine to yield ethyl 4-fluoro-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to produce Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.

Scientific Research Applications

Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate exhibits anticancer, antifungal, and antiviral activities. In particular, Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been found to be effective against human hepatocellular carcinoma, breast cancer, and leukemia cells. Additionally, Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the growth of Candida albicans and herpes simplex virus type 1.

properties

Molecular Formula

C20H16FN5O3

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C20H16FN5O3/c1-2-29-19(28)18-24-26(15-10-8-13(21)9-11-15)20-23-16(12-17(27)25(18)20)22-14-6-4-3-5-7-14/h3-12,22H,2H2,1H3

InChI Key

OYHYTWIAHMLUMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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